

# Application Notes and Protocols for Birelentinib (DZD8586) in In Vivo Animal Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Birelentinib** (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] By targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, **Birelentinib** presents a promising therapeutic strategy for various B-cell non-Hodgkin lymphomas (B-NHLs), including those with acquired resistance to other BTK inhibitors.[1][2][3] A key feature of **Birelentinib** is its excellent penetration of the blood-brain barrier (BBB), making it a potential treatment for central nervous system (CNS) lymphoma.[1]

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of **Birelentinib** in preclinical in vivo animal models of B-NHL, based on available preclinical data.

## Mechanism of Action: Dual LYN/BTK Inhibition

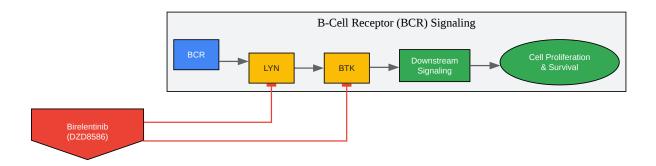
**Birelentinib**'s unique mechanism of action involves the simultaneous inhibition of two key kinases in the BCR signaling pathway:

• Bruton's Tyrosine Kinase (BTK): A critical enzyme for B-cell proliferation, differentiation, and survival.



• Lyn Tyrosine Kinase (LYN): A Src family kinase that acts upstream of BTK and can mediate BTK-independent BCR signaling, a known mechanism of resistance to BTK-only inhibitors.

By inhibiting both LYN and BTK, **Birelentinib** effectively blocks downstream signaling, leading to potent anti-proliferative effects and induction of cell death in various B-NHL cell lines.[1]



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Figure 1: Simplified signaling pathway of Birelentinib's dual inhibition of LYN and BTK.

## **Recommended In Vivo Dosage and Efficacy**

Preclinical studies in animal models of B-NHL have demonstrated dose-dependent anti-tumor efficacy of **Birelentinib**.



| Animal Model | Tumor Model                      | Dosing<br>Regimen                     | Key Efficacy<br>Findings   | Reference |
|--------------|----------------------------------|---------------------------------------|--|-----------|
| Mouse        | Subcutaneous B-<br>NHL Xenograft | Oral<br>administration, ≥<br>50 mg/kg | Dose-dependent<br>tumor growth<br>inhibition and<br>tumor<br>regression. | [1]       |
| Mouse        | CNS Lymphoma<br>Model            | Oral<br>administration, ≥<br>50 mg/kg | Profound tumor growth inhibition and tumor regression.                   | [1]       |

Note: The specific B-NHL cell lines used to establish these xenograft models are not publicly available at this time. Researchers should select cell lines relevant to their specific research questions.

## **Pharmacokinetic Profile in Animal Models**

**Birelentinib** exhibits excellent BBB penetration, a critical characteristic for treating CNS lymphomas.

| Species | Parameter | Value | Significance  | Reference |
|---------|-----------|-------|---|-----------|
| Rat     | Kpuu,CSF  | 1.2   | Indicates a high unbound concentration of the drug in the cerebrospinal fluid relative to plasma. | [1]       |
| Monkey  | Kpuu,CSF  | 1.3   | Confirms excellent BBB penetration in a non-rodent species.                                       | [1]       |



Kpuu, CSF: Unbound brain-to-plasma concentration ratio.

## **Experimental Protocols**

The following are detailed protocols for establishing and utilizing subcutaneous and CNS lymphoma xenograft models to evaluate the efficacy of **Birelentinib**.

## Protocol 1: Subcutaneous B-NHL Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Birelentinib** in a subcutaneous B-NHL mouse model.

#### Materials:

- Birelentinib (DZD8586)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- Immunocompromised mice (e.g., NOD/SCID or similar strain)
- Selected human B-NHL cell line
- Cell culture medium and supplements
- Matrigel (or similar basement membrane matrix)
- Sterile syringes and gavage needles
- · Calipers for tumor measurement

#### Procedure:

- Cell Culture: Culture the chosen B-NHL cell line according to standard protocols.
- Cell Preparation for Implantation:
  - Harvest cells during the logarithmic growth phase.
  - Wash the cells with sterile phosphate-buffered saline (PBS).



 Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 μL. Keep the cell suspension on ice.

#### Tumor Implantation:

- Anesthetize the mice.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.

#### • Tumor Growth Monitoring:

- Monitor the mice for tumor growth.
- Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³),
   randomize the mice into treatment and control groups.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

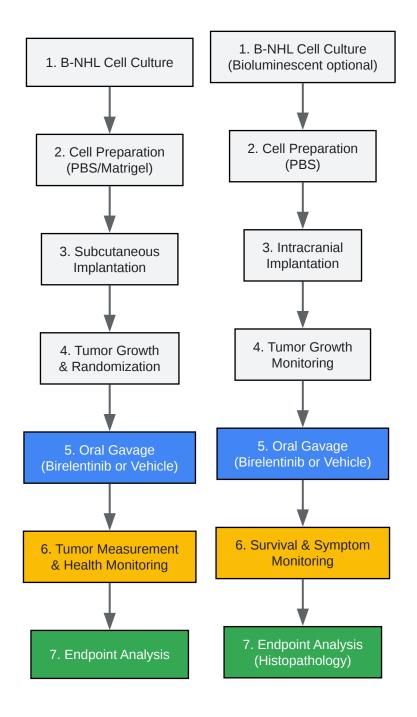
#### • Birelentinib Administration:

- Prepare a fresh formulation of Birelentinib in the vehicle at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg).
- Administer Birelentinib or vehicle to the respective groups via oral gavage once daily.

#### Efficacy Assessment:

- Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).





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## References



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